N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c19-16-9-3-2-8-15(16)18(21)20-11-5-7-14-12-13-6-1-4-10-17(13)22-14/h1-4,6,8-10,12H,5,7,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYOVNMDTSJKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade or proton quantum tunneling, which ensures fewer side reactions and high yield.
Attachment of Propyl Chain: The propyl chain is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Chlorobenzamide Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted synthesis (MWI) to enhance reaction rates and yields . The use of continuous flow reactors can also be employed to ensure consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions involve nucleophiles such as amines or thiols, leading to the formation of amides or thioethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride or phosphorus trichloride for chlorination reactions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cell growth and proliferation, such as tyrosine kinases and G-protein coupled receptors.
Pathways Involved: The compound modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzamide” can be contextualized against related compounds, as illustrated below:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Ring Systems and Electronic Properties: The benzofuran ring in the target compound contains an oxygen atom, contrasting with the nitrogen-rich benzimidazole in the dichlorobenzamide analog . Methylclonazepam incorporates a seven-membered benzodiazepine core with a nitro group, introducing distinct redox and steric properties compared to the simpler benzofuran/benzene system.
Substituent Effects :
- The single 2-chloro substituent in the target compound likely reduces lipophilicity compared to the 2,4-dichloro analog , which may enhance membrane permeability but decrease halogen-bonding opportunities.
- Methylclonazepam’s nitro group contributes to its electrophilic character, a feature absent in the other compounds.
Structural Analysis Tools :
Research Implications
The structural variations highlighted in Table 1 underscore the importance of heterocycle selection, substituent positioning, and chain length in modulating physicochemical properties. For instance, benzimidazole derivatives like the dichlorobenzamide analog may exhibit enhanced hydrogen-bonding capacity due to their nitrogen-rich rings, whereas benzofuran-based compounds like the target may prioritize aromatic stacking interactions. Further studies leveraging spectroscopic and computational methods are needed to explore these hypotheses.
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzofuran moiety, which is known for its diverse biological properties. The presence of the 2-chlorobenzamide group enhances its pharmacological profile, potentially influencing its interaction with biological targets.
Antitumor Activity
Benzofuran derivatives, including this compound, have been reported to exhibit significant antitumor activity. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
| Cell Line | Inhibition (%) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 70% | Apoptosis induction |
| HeLa (cervical cancer) | 65% | Cell cycle arrest |
| A549 (lung cancer) | 60% | Inhibition of PI3K/Akt pathway |
Antimicrobial Properties
The compound has also demonstrated antimicrobial properties against various pathogens. Its effectiveness varies depending on the type of bacteria or fungi tested. For example, this compound showed promising results against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Protein Kinase Inhibition : Similar to other benzofuran derivatives, this compound may inhibit specific protein kinases that are crucial for tumor progression and survival.
- Reactive Oxygen Species (ROS) Modulation : It may induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Regulation : The compound has been observed to affect cell cycle checkpoints, particularly in cancer cells, thereby preventing their proliferation.
Case Studies
Several studies have focused on the therapeutic potential of benzofuran derivatives, including this compound:
- A study published in the Journal of Medicinal Chemistry reported that benzofuran derivatives exhibited potent anticancer effects in vitro and in vivo models. The study highlighted the compound's ability to reduce tumor size significantly in xenograft models.
- Another research article investigated the antimicrobial efficacy of similar compounds against resistant strains of bacteria, demonstrating the potential for developing new antibiotics based on this scaffold.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis route for N-[3-(1-benzofuran-2-yl)propyl]-2-chlorobenzamide?
- Methodological Answer : Synthesis routes should prioritize regioselective coupling between the benzofuran and chlorobenzamide moieties. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for benzofuran-propyl linkage, followed by amidation with 2-chlorobenzoyl chloride. Protect reactive groups (e.g., amines) to avoid side reactions. Purification via column chromatography (silica gel) and validate purity using HPLC (C18 column, acetonitrile/water gradient) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Identify benzofuran aromatic protons (δ 6.8–7.5 ppm) and chlorobenzamide carbonyl (δ ~165 ppm). Compare coupling patterns to rule out stereoisomers.
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and benzofuran C-O-C (~1250 cm⁻¹).
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns. Cross-reference with simulated spectra from computational tools (e.g., ACD/Labs) .
Q. What analytical methods are suitable for assessing purity and stability under varying conditions?
- Methodological Answer :
- HPLC : Monitor degradation products under accelerated stability conditions (40°C/75% RH).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C, 10°C/min).
- DSC : Identify polymorphic transitions. Use deuterated solvents in NMR to detect hygroscopicity-driven impurities .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions) be resolved?
- Methodological Answer : Discrepancies may arise from solvent polarity effects or dynamic processes (e.g., rotamers). Use variable-temperature NMR to probe conformational exchange. Validate with X-ray crystallography (SHELXL refinement ). For ambiguous NOE correlations, employ DFT calculations (B3LYP/6-31G*) to model preferred conformers .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against kinase or GPCR targets using the compound’s minimized 3D structure (generated via Gaussian09).
- QSAR : Train models on benzamide derivatives with known IC50 values. Prioritize descriptors like LogP, polar surface area, and H-bond acceptors .
Q. How can reaction conditions be optimized for scalable synthesis without compromising yield?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate factors: catalyst loading (Pd(OAc)₂ vs. PdCl₂), solvent (DMF vs. THF), and temperature. Use response surface methodology to identify optimal parameters. Monitor reaction progress via in-situ FTIR .
Q. How does crystallographic data inform conformation-activity relationships?
- Methodological Answer : Solve the crystal structure using SHELXL and visualize with ORTEP-3 . Analyze torsion angles (benzofuran-propyl linkage) to correlate with biological activity. Compare with docking poses to identify bioactive conformers. Use Hirshfeld surfaces to assess intermolecular interactions (e.g., π-π stacking) .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across assay platforms?
- Methodological Answer : Discrepancies may stem from assay sensitivity (e.g., cell-free vs. cell-based). Validate using orthogonal assays (e.g., SPR for binding affinity, Western blot for target modulation). Control for compound solubility (DLS measurements) and membrane permeability (Caco-2 assay) .
Q. What experimental controls mitigate false positives in enzyme inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
